2-bromo-N-(2,4-difluorophenyl)butanamide 2-bromo-N-(2,4-difluorophenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 924969-60-8
VCID: VC4382474
InChI: InChI=1S/C10H10BrF2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15)
SMILES: CCC(C(=O)NC1=C(C=C(C=C1)F)F)Br
Molecular Formula: C10H10BrF2NO
Molecular Weight: 278.097

2-bromo-N-(2,4-difluorophenyl)butanamide

CAS No.: 924969-60-8

Cat. No.: VC4382474

Molecular Formula: C10H10BrF2NO

Molecular Weight: 278.097

* For research use only. Not for human or veterinary use.

2-bromo-N-(2,4-difluorophenyl)butanamide - 924969-60-8

Specification

CAS No. 924969-60-8
Molecular Formula C10H10BrF2NO
Molecular Weight 278.097
IUPAC Name 2-bromo-N-(2,4-difluorophenyl)butanamide
Standard InChI InChI=1S/C10H10BrF2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15)
Standard InChI Key OYEWBAMEKGGKIU-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=C(C=C(C=C1)F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanamide chain with a bromine atom at the second carbon and a 2,4-difluorophenyl group attached to the amide nitrogen (Fig. 1). The SMILES notation for this molecule is CCC(Br)C(=O)NC₁=C(C=C(C=C₁)F)F, reflecting its branched alkyl chain and aromatic fluorination pattern .

Table 1: Key Physicochemical Properties of 2-Bromo-N-(2,4-Difluorophenyl)Butanamide

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrF₂NO
Molecular Weight (g/mol)278.093
Density (g/cm³)1.6±0.1
Boiling Point (°C)343.1±42.0 at 760 mmHg
Flash Point (°C)161.3±27.9
LogP (Partition Coefficient)2.90
Vapor Pressure (mmHg)0.0±0.8 at 25°C

The logP value of 2.90 indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems . The low vapor pressure further implies limited volatility under standard conditions, making it suitable for laboratory handling without specialized containment .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-N-(2,4-difluorophenyl)butanamide likely involves a two-step process:

  • Bromination of butanamide: Introducing bromine at the β-position of butanamide using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).

  • Amide coupling: Reacting 2-bromobutanoyl chloride with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the final product .

Table 2: Comparative Analysis of Halogenated Butanamides

CompoundMolecular FormulaBoiling Point (°C)LogP
2-Bromo-N-(2,4-difluorophenyl)butanamideC₁₀H₁₀BrF₂NO343.1±42.02.90
2-Bromo-N-(4-fluorophenyl)acetamideC₈H₇BrFNO349.5±27.01.65
2-Bromo-N-(3-(diethylamino)propyl)butanamideC₁₁H₂₃BrN₂ON/A2.008

The higher boiling point of 2-bromo-N-(4-fluorophenyl)acetamide (349.5°C) compared to the target compound (343.1°C) reflects differences in molecular symmetry and fluorine substitution .

Industrial Production and Quality Control

Industrial-scale synthesis requires stringent purity controls. The compound is typically stored sealed in dry conditions at 2–8°C to prevent hydrolysis of the amide bond . Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry ensure batch consistency, with commercial suppliers offering purities ≥97% .

Applications and Research Significance

Material Science

The compound’s thermal stability (decomposition temperature >300°C) and halogen content make it a candidate for flame-retardant polymers . Brominated compounds often act as synergists with antimony trioxide in polypropylene and epoxy resins .

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